Potassium but-3-enyltrifluoroborate
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Overview
Description
Potassium but-3-enyltrifluoroborate is an organoboron compound with the molecular formula C4H7BF3K. It is a potassium salt of but-3-enyltrifluoroborate and is known for its stability and utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium but-3-enyltrifluoroborate can be synthesized through the reaction of but-3-enylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired trifluoroborate salt after purification .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium but-3-enyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It participates in nucleophilic substitution reactions, often replacing the trifluoroborate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes .
Scientific Research Applications
Potassium but-3-enyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which potassium but-3-enyltrifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a source of the but-3-enyl group, which is transferred to a palladium catalyst. This catalyst then facilitates the formation of a carbon-carbon bond between the but-3-enyl group and an aryl or vinyl halide .
Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium but-3-enyltrifluoroborate is unique due to its but-3-enyl group, which provides distinct reactivity compared to other trifluoroborates. For example, potassium phenyltrifluoroborate is commonly used for arylation reactions, while potassium vinyltrifluoroborate is used for vinylation reactions.
Properties
IUPAC Name |
potassium;but-3-enyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXWGXKSNOQOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC=C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635421 |
Source
|
Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-67-6 |
Source
|
Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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